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Desoctapeptide insulin - 39416-70-1

Desoctapeptide insulin

Catalog Number: EVT-1784266
CAS Number: 39416-70-1
Molecular Formula: C209H320N56O66S6
Molecular Weight: 4866 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Desoctapeptide insulin is produced from porcine insulin via tryptic digestion, which removes specific amino acids to create a truncated form of the hormone. It is classified as a peptide hormone and falls under the broader category of insulin analogs. These analogs are designed to modify the pharmacokinetic properties of insulin, enhancing its efficacy and safety in therapeutic applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of desoctapeptide insulin typically involves enzymatic methods, particularly using trypsin to catalyze the cleavage of porcine insulin. This process allows for the selective removal of the C-terminal octapeptide sequence, resulting in desoctapeptide insulin.

  1. Tryptic Digestion: The primary method involves incubating porcine insulin with trypsin, an enzyme that cleaves peptide bonds at specific sites.
  2. Purification: Following digestion, desoctapeptide insulin is purified using chromatographic techniques, often employing urea-containing buffers to enhance solubility and separation efficiency .

Technical Details

The semi-synthetic approach enhances yield and simplifies operations compared to traditional chemical synthesis methods. The use of trypsin not only increases efficiency but also maintains the biological activity of the resultant peptide .

Molecular Structure Analysis

Structure and Data

Desoctapeptide insulin retains much of the structural integrity of native insulin but lacks the last eight amino acids on the B-chain. This modification impacts its biological activity and receptor binding characteristics.

  • Molecular Formula: C257_{257}H383_{383}N65_{65}O77_{77}S6_{6}
  • Molecular Weight: Approximately 5808 Da
  • Amino Acid Sequence: The sequence is derived from porcine insulin with specific truncations at positions B23 to B30.

The structural modifications lead to changes in isoelectric points and solubility profiles compared to full-length insulin .

Chemical Reactions Analysis

Reactions and Technical Details

Desoctapeptide insulin can undergo various chemical reactions typical for peptide hormones:

  1. Acylation Reactions: These can modify lysine residues at position B29 to create derivatives with altered pharmacological properties.
  2. Ligation Reactions: Techniques such as sortase-mediated ligation allow for site-specific modifications that can enhance therapeutic efficacy .

These reactions are crucial for developing new insulin analogs with improved pharmacokinetic profiles.

Mechanism of Action

Process and Data

Desoctapeptide insulin functions similarly to native insulin but with altered binding affinities for its receptors. Upon administration, it binds to the insulin receptor on target cells, initiating a signaling cascade that promotes glucose uptake and metabolism.

  • Binding Affinity: The modification in structure affects how well desoctapeptide insulin can bind to its receptor compared to standard insulins.
  • Biological Activity: Studies indicate that while desoctapeptide insulin retains some biological activity, its potency may vary based on structural changes .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white or off-white powder.
  • Solubility: Soluble in aqueous solutions; solubility can be affected by pH and ionic strength.

Chemical Properties

  • Stability: Desoctapeptide insulin exhibits stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Isoelectric Point: The isoelectric point varies due to structural modifications, influencing its behavior in biological systems .
Applications

Scientific Uses

Desoctapeptide insulin serves multiple roles in scientific research:

  1. Insulin Analog Development: It provides a foundation for creating new analogs that can be tailored for specific therapeutic needs.
  2. Biochemical Studies: Used in studies examining receptor binding dynamics and metabolic pathways related to glucose regulation.
  3. Therapeutic Research: Investigated for potential use in diabetes treatment, particularly in formulations aimed at achieving better glycemic control with fewer side effects.
Introduction to Desoctapeptide Insulin in Insulin Analog Research

Historical Context of Insulin Truncation Studies

The rational modification of insulin's structure began in earnest during the 1960s when researchers developed methods for selective enzymatic cleavage of insulin chains. Initial truncation studies focused on C-terminal B-chain residues, which were identified as non-essential for receptor binding but critical for self-association. The first reported preparation of DOI in 1961 utilized trypsin-like endopeptidases to remove the B23-B30 octapeptide from porcine or bovine insulin substrates. This process yielded an analog retaining approximately 15% biological activity in vivo, demonstrating that the C-terminal segment was dispensable for function [1].

By the 1980s, synthetic methodologies advanced significantly through solid-phase peptide synthesis techniques. Researchers could now produce DOI and analogs with precise modifications:

  • Enzymatic semisynthesis: Trypsin-catalyzed transpeptidation reactions enabled efficient production of DOI and related analogs like deshexapeptide insulin (B25-B30 removed) [9]
  • Chemical synthesis: Development of S-(thiomethyl)-B chain derivatives allowed efficient recombination with the A-chain under alkaline conditions (pH 10.8) [8]
  • Hybrid analog creation: DOI served as scaffold for insulin/IGF-1 chimeric molecules to explore receptor specificity [7]

A critical breakthrough came with spectroscopic studies revealing that DOI's A-chain could interact with truncated B-chains, forming structures resembling native insulin despite missing key structural elements. However, circular dichroism and difference spectroscopy demonstrated that chain recombination efficiency decreased substantially with B-chain truncation: intact B-chain (100%), despentapeptide B-chain (B26-B30 removed, ~60%), and desoctapeptide B-chain (~30%) [8]. This established that the C-terminal B-chain segment facilitates correct A-B chain pairing during folding.

Table 1: Evolution of Insulin Truncation Analogs

AnalogResidues RemovedKey Synthetic MethodRelative Activity (%)Significance
Desoctapeptide insulin (DOI)B23-B30Trypsin digestion~15% (in vivo)First monomeric insulin analog
Deshexapeptide insulinB25-B30Trypsin-catalyzed transpeptidation7.5 IU/mgCrystallizable analog with retained activity
Despentapeptide insulinB26-B30Pepsin digestion~20% (lipogenesis)Demonstrated preserved agonism without dimerization
Insulin/IGF-1 hybridN/ADOI + IGF-1 peptide (residues 22-41)28% (IR binding)Receptor specificity studies [5] [9]

Role of Desoctapeptide Insulin in Elucidating Receptor-Binding Domains

DOI's most significant contribution has been in mapping insulin's receptor interaction surfaces. By serving as a scaffold for hybrid molecule construction, DOI enabled researchers to identify distinct receptor binding domains:

DOI-based chimeric molecules demonstrated that the C-terminal region of IGF-1 (residues 22-41) could be functionally linked to DOI to create a high-affinity ligand for IGF-1 receptors. This hybrid molecule exhibited receptor binding specificity that differed markedly from either native molecule: 20% potency for IGF-1 receptor binding compared to native IGF-1, and 28% potency for insulin receptor binding compared to native insulin. Crucially, the hybrid analog interacted with only one of two IGF-1 binding site populations in placental membranes, revealing receptor heterogeneity previously unrecognized [7].

Parallel studies using DOI helped identify a second ligand binding site on the insulin receptor involving the L2 and Fn0 domains. When DOI was tested in receptor reconstitution experiments, it showed:

  • Reduced negative cooperativity: Only 15% retention compared to native insulin
  • Selective domain dependence: Required intact kinase domain and activation loop for signaling
  • Activation of mutant receptors: Capability to activate receptors from insulin-resistant patients unresponsive to native insulin [3]

These findings collectively demonstrated that insulin's receptor activation mechanism could be bypassed through transmembrane domain targeting. This principle was later exploited to develop novel insulin receptor agonists that function independently of the canonical binding site [2].

Table 2: Binding Properties of Desoctapeptide Insulin and Derivatives

LigandInsulin Receptor Binding (% vs Insulin)IGF-1 Receptor Binding (% vs IGF-1)Negative CooperativitySignificance
Native insulin100%0.3%PresentReference molecule
Desoctapeptide insulin22.6%<0.1%15% retentionCore binding determinants
IGF-1/DOI hybrid28%20%AbsentReceptor specificity determinants
Transmembrane peptideNot applicableNot applicableNot applicableAlternative activation pathway [3] [7]

Significance of the B-Chain C-Terminal Modifications in Insulin Function

The removal of the B23-B30 octapeptide produces profound structural and functional consequences that have illuminated fundamental aspects of insulin action:

Structural Consequences:DOI exhibits a molten globule state in solution, characterized by substantial conformational flexibility compared to native insulin. Spectroscopic analyses reveal:

  • Altered tyrosine microenvironments evidenced by negative peaks at 245 nm and 295 nm in difference spectra
  • Impaired chain recombination efficiency due to weakened A-B chain interactions
  • Reduced ordered structure in the desoctapeptide B-chain compared to the despentapeptide analog [8]

Functional Implications:In vivo studies demonstrate that DOI maintains full agonism despite reduced receptor affinity:

  • Lipogenesis potency: 19.9% in rat adipocytes
  • Metabolic clearance rate: 9.7 mL·min⁻¹·kg⁻¹ (vs. 19.1 for insulin)
  • Plasma half-disappearance time: 7.3 minutes (vs. 4-6 minutes for insulin) [5]

These functional characteristics resolve a longstanding paradox regarding insulin's structure-function relationships. Although the B-chain C-terminus is unnecessary for signal transduction, it significantly influences:

  • Receptor binding kinetics: Truncation reduces negative cooperativity
  • Metabolic stability: Reduced clearance extends half-life despite lower affinity
  • Dimerization capacity: Removal eliminates self-association entirely

Importantly, DOI and similar analogs established that dimerization capacity and negative cooperativity are not prerequisites for insulin's in vivo activity. When administered at equimolar doses, DOI achieves glucose-lowering efficacy comparable to native insulin despite its reduced receptor affinity, demonstrating that altered pharmacokinetics rather than impaired intrinsic activity determines overall biological effect [5].

Properties

CAS Number

39416-70-1

Product Name

Desoctapeptide insulin

IUPAC Name

(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(1S)-4-carbamimidamido-1-carboxybutyl]amino]-5-oxopentanoic acid

Molecular Formula

C209H320N56O66S6

Molecular Weight

4866 g/mol

InChI

InChI=1S/C209H320N56O66S6/c1-27-104(23)166(259-155(279)78-210)205(326)263-165(103(21)22)201(322)235-124(54-61-161(288)289)175(296)230-121(50-57-151(214)275)179(300)254-146-89-335-336-90-147-197(318)251-141(84-267)194(315)242-128(65-96(7)8)182(303)243-132(70-109-36-42-114(270)43-37-109)184(305)231-119(48-55-149(212)273)176(297)238-127(64-95(5)6)180(301)233-123(53-60-160(286)287)178(299)248-137(75-152(215)276)190(311)245-134(72-111-40-46-116(272)47-41-111)186(307)255-145(196(317)250-139(208(330)331)77-154(217)278)88-334-333-87-144(172(293)223-81-156(280)228-118(51-58-158(282)283)174(295)236-125(207(328)329)35-32-62-222-209(218)219)257-203(324)164(102(19)20)262-191(312)130(67-98(11)12)240-185(306)133(71-110-38-44-115(271)45-39-110)244-181(302)126(63-94(3)4)237-169(290)106(25)227-173(294)122(52-59-159(284)285)234-200(321)163(101(17)18)261-192(313)131(68-99(13)14)241-188(309)136(74-113-80-221-93-226-113)247-193(314)140(83-266)229-157(281)82-224-171(292)143(86-332-337-91-148(256-198(146)319)199(320)265-168(107(26)269)206(327)252-142(85-268)195(316)264-167(105(24)28-2)204(325)258-147)253-183(304)129(66-97(9)10)239-187(308)135(73-112-79-220-92-225-112)246-177(298)120(49-56-150(213)274)232-189(310)138(76-153(216)277)249-202(323)162(100(15)16)260-170(291)117(211)69-108-33-30-29-31-34-108/h29-31,33-34,36-47,79-80,92-107,117-148,162-168,266-272H,27-28,32,35,48-78,81-91,210-211H2,1-26H3,(H2,212,273)(H2,213,274)(H2,214,275)(H2,215,276)(H2,216,277)(H2,217,278)(H,220,225)(H,221,226)(H,223,293)(H,224,292)(H,227,294)(H,228,280)(H,229,281)(H,230,296)(H,231,305)(H,232,310)(H,233,301)(H,234,321)(H,235,322)(H,236,295)(H,237,290)(H,238,297)(H,239,308)(H,240,306)(H,241,309)(H,242,315)(H,243,303)(H,244,302)(H,245,311)(H,246,298)(H,247,314)(H,248,299)(H,249,323)(H,250,317)(H,251,318)(H,252,327)(H,253,304)(H,254,300)(H,255,307)(H,256,319)(H,257,324)(H,258,325)(H,259,279)(H,260,291)(H,261,313)(H,262,312)(H,263,326)(H,264,316)(H,265,320)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,328,329)(H,330,331)(H4,218,219,222)/t104-,105-,106-,107+,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,162-,163-,164-,165-,166-,167-,168-/m0/s1

InChI Key

SLLXGRLAOMGDEL-DBLCGGRISA-N

SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC5=CC=C(C=C5)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC6=CN=CN6)CO)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Synonyms

desoctapeptide (B23-30) insulin
desoctapeptide insulin
insulin, desoctapeptide-

Canonical SMILES

CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC5=CC=C(C=C5)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC6=CN=CN6)CO)NC(=O)C(CC(C)C)NC(=O)C(CC7=CN=CN7)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC8=CC=CC=C8)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)C(C)C)CC(C)C)CC5=CC=C(C=C5)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC6=CN=CN6)CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC8=CC=CC=C8)N)C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CO)[C@@H](C)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CN

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